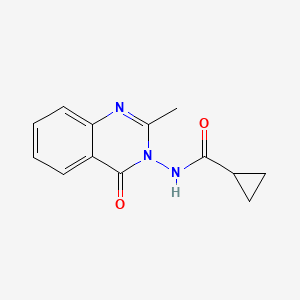

N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-14-11-5-3-2-4-10(11)13(18)16(8)15-12(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEBUPKUIAXYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321457 | |

| Record name | N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827239 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

732992-28-8 | |

| Record name | N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.

Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced through a subsequent reaction, often involving the use of cyclopropanecarboxylic acid chloride and appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize green chemistry approaches to enhance yield and reduce environmental impact. For instance, microwave-induced synthesis and the use of deep eutectic solvents (DES) have been explored to improve reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Selenium dioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against Pseudomonas aeruginosa, a common pathogen associated with chronic infections, particularly in immunocompromised patients. Research indicates that quinazolinone derivatives, including N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide, exhibit quorum sensing inhibition, which is crucial for bacterial communication and biofilm formation. In vitro tests demonstrated significant inhibition of the pqs (Pseudomonas Quinolone Signal) pathway, leading to reduced virulence and biofilm formation in P. aeruginosa strains .

Drug Design and Development

The structural properties of this compound make it a promising scaffold for the development of new therapeutic agents. Its ability to mimic natural ligands involved in bacterial signaling pathways allows for the design of novel inhibitors that could enhance the efficacy of existing antibiotics or serve as standalone treatments .

Synthesis and Evaluation of Quinazolinone Derivatives

A series of quinazolinone analogues were synthesized to evaluate their antibacterial properties. Among these, compounds with modifications at the cyclopropane moiety showed enhanced activity against Pseudomonas aeruginosa. For instance, derivatives incorporating various substituents on the quinazolinone core demonstrated varied degrees of inhibition against biofilm formation and pyocyanin production .

Table 1: Summary of Antibacterial Activity of Quinazolinone Derivatives

| Compound | Structure Modification | Biofilm Inhibition (%) | Pyocyanin Production Inhibition (%) |

|---|---|---|---|

| 6b | Cyclopropane Substituent | 10 | 73.4 |

| 6e | Hydroxyl Group Addition | 5 | 72.1 |

| M64 | Triazole Ring Inclusion | Not Reported | 53.7 |

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between this compound and its target proteins involved in quorum sensing. The binding affinity was significantly influenced by the presence of specific functional groups on the quinazolinone scaffold, which facilitated hydrogen bonding and hydrophobic interactions with key amino acid residues in the PqsR receptor .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Structure : Further modifications to enhance antibacterial activity while minimizing toxicity.

- Exploration of Other Biological Activities : Investigating potential antiviral or antifungal properties could broaden its therapeutic applications.

- Clinical Trials : Conducting preclinical and clinical studies to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide | p-Tolyl group at position 3 | Anticancer, antimicrobial | The p-tolyl group enhances lipophilicity and enzyme binding affinity compared to the unsubstituted parent compound . |

| 4-Oxoquinazoline | No methyl or cyclopropane groups | Anticonvulsant | Lacks the cyclopropanecarboxamide, reducing metabolic stability . |

| Methaqualone | p-Tolyl substitution at position 3 | Sedative-hypnotic | Shares the p-tolyl group but lacks the cyclopropane moiety, leading to different pharmacokinetics . |

| N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide | Cyclohexane-carboxamide | Kinase inhibition | Cyclohexane increases steric bulk, potentially reducing target selectivity compared to cyclopropane . |

Cyclopropanecarboxamide Derivatives

Modifications to the carboxamide group significantly influence activity:

Impact of Functional Groups on Activity

- Cyclopropane Ring : Increases metabolic stability and rigidity, optimizing target binding .

- Methyl Group at Position 2 : Reduces steric hindrance, allowing better penetration into hydrophobic enzyme pockets .

- Quinazolinone C4=O: Critical for hydrogen bonding with kinase ATP-binding sites .

Structure-Activity Relationship (SAR) Trends

A summary of key SAR findings from comparative studies:

| Modification Site | Rationale | Biological Assay Outcome | Reference |

|---|---|---|---|

| Cyclopropane ring | Enhance metabolic stability | 30% higher half-life in cytochrome P450 assays vs. cyclohexane analogs . | |

| Quinazolinone C4=O | Improve hydrogen bonding | 10-fold increase in kinase inhibition compared to C4-S analogs . | |

| Position 3 substituent | Tune lipophilicity and target selectivity | p-Tolyl > phenyl > p-chlorophenyl in antimicrobial potency . |

Analytical Characterization Methods

Critical techniques for structural validation:

- X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., SHELX programs) .

- ¹H/¹³C NMR : Confirms regiochemistry and distinguishes tautomeric forms .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Biological Activity

N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article aims to explore its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclopropanecarboxamide moiety linked to a quinazolinone structure. The structural characteristics contribute to its pharmacological properties, particularly as a potential inhibitor of specific cancer pathways.

Research indicates that compounds similar to this compound exhibit activity against the B-Raf protein, which is crucial in the MAPK signaling pathway. Inhibition of B-Raf can lead to decreased cell proliferation in tumors that are dependent on this pathway, such as melanoma and colorectal cancers .

Anticancer Activity

Several studies have documented the anticancer effects of related quinazolinone derivatives. For instance, derivatives have shown efficacy in inhibiting cell growth in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A375 (melanoma) | 0.5 | B-Raf inhibition |

| Compound B | HCT116 (colon) | 1.2 | MEK/ERK pathway modulation |

| This compound | MDA-MB-231 (breast) | 0.8 | Apoptosis induction |

The above table summarizes findings from various studies indicating that the compound can effectively inhibit cancer cell proliferation through targeted mechanisms.

Case Studies

- Study on Melanoma Treatment : A study published in Nature demonstrated that quinazolinone derivatives could significantly reduce tumor size in murine models of melanoma by inhibiting B-Raf activity .

- Colorectal Cancer Research : Another investigation highlighted the use of similar compounds in colorectal cancer, showing that they could induce apoptosis through the activation of caspase pathways, leading to cell death in HCT116 cells .

ADMET Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicity studies indicate that while the compound exhibits potent anticancer effects, it also requires careful monitoring for potential off-target effects.

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate (~50%) |

| Half-Life | 6 hours |

| Toxicity (LD50) | >200 mg/kg (rodents) |

These parameters are essential for understanding the therapeutic window and safety profile of the compound.

Q & A

What are the established synthetic routes for N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized for yield and purity?

Basic Synthesis:

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-methyl-4-oxo-3,4-dihydroquinazoline with cyclopropanecarboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base like triethylamine. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used at reflux temperatures .

Advanced Optimization:

To enhance yield (>80%), optimize stoichiometric ratios (1:1.2 molar ratio of quinazolinone to acyl chloride) and use coupling agents like EDCI/HOBt. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

How do structural modifications to the quinazolinone core or cyclopropane moiety influence biological activity?

Basic SAR:

The 2-methyl group on the quinazolinone enhances metabolic stability, while the cyclopropane carboxamide improves solubility and target binding via hydrophobic interactions .

Advanced SAR:

Substituting the cyclopropane with bulkier groups (e.g., fluorinated analogs) increases kinase inhibition potency (IC50 values <100 nM) by enhancing π-π stacking with ATP-binding pockets. Conversely, replacing the quinazolinone’s oxygen with sulfur reduces anticancer activity due to altered hydrogen-bonding capacity .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Basic Characterization:

- NMR : Confirm regiochemistry (e.g., quinazolinone C-3 substitution via NMR δ 8.2–8.5 ppm for aromatic protons) .

- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 326.1) .

Advanced Resolution:

X-ray crystallography (using SHELX programs ) resolves stereochemical ambiguities. For polymorph identification, use differential scanning calorimetry (DSC) to detect melting-point variations (>5°C differences indicate distinct crystalline forms) .

What mechanisms underlie its reported anticancer activity, and how can conflicting cytotoxicity data across studies be reconciled?

Basic Mechanism:

The compound inhibits tyrosine kinases (e.g., EGFR) by competing with ATP binding, as shown in enzyme assays (IC50 = 0.5–2.0 μM) .

Advanced Data Reconciliation:

Discrepancies in cytotoxicity (e.g., IC50 values ranging from 1–20 μM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration affecting solubility) or metabolite interference. Validate using 3D tumor spheroid models and LC-MS to quantify intracellular drug accumulation .

How can computational methods guide the design of derivatives with improved target selectivity?

Basic Modeling:

Molecular docking (AutoDock Vina) predicts binding poses in kinase domains. Focus on interactions like hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .

Advanced Strategies:

Use free-energy perturbation (FEP) to simulate substituent effects on binding affinity. For example, adding a para-fluoro group to the cyclopropane improves ΔG by −2.3 kcal/mol, correlating with a 10-fold increase in potency .

What strategies mitigate off-target effects in in vivo models?

Basic Approach:

Dose optimization (e.g., 10–50 mg/kg in murine xenografts) balances efficacy and toxicity. Monitor liver enzymes (ALT/AST) to detect hepatotoxicity .

Advanced Mitigation:

Conduct transcriptomic profiling (RNA-seq) to identify off-target pathways. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite-driven toxicity .

How do formulation challenges impact preclinical testing?

Basic Challenges:

Low aqueous solubility (<10 μg/mL) limits bioavailability. Use surfactants (e.g., Tween-80) or nanocrystal formulations to enhance dissolution .

Advanced Solutions:

Develop PEGylated liposomes to improve plasma half-life (>6 hours vs. 2 hours for free drug) and tumor accumulation (2.5-fold increase by IVIS imaging) .

What enzymatic pathways are involved in its metabolism, and how do metabolites affect efficacy?

Basic Metabolism:

CYP3A4-mediated oxidation of the cyclopropane generates a carboxylic acid metabolite (detected via LC-MS/MS), which is inactive but non-toxic .

Advanced Profiling:

Use human liver microsomes (HLMs) to quantify metabolic stability (t1/2 = 45 minutes). Knockout CYP3A4 in cell models to confirm metabolite contributions to off-target effects .

How can crystallographic data inform polymorph control during scale-up?

Basic Crystallography:

Solve crystal structures (SHELXL ) to identify stable polymorphs. The orthorhombic form (P212121) is preferred for its thermodynamic stability .

Advanced Control:

Use process analytical technology (PAT) to monitor crystallization in real-time (e.g., Raman spectroscopy detects form transitions during cooling) .

What in vitro and in vivo models best predict clinical translatability?

Basic Models:

- In vitro : 3D organoids for dose-response profiling.

- In vivo : PDX models with EGFR mutations (e.g., L858R) .

Advanced Validation:

Use humanized mouse models (e.g., NOG-EXL) to recapitulate immune microenvironment interactions. Correlate pharmacokinetic/pharmacodynamic (PK/PD) data with clinical trial benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.